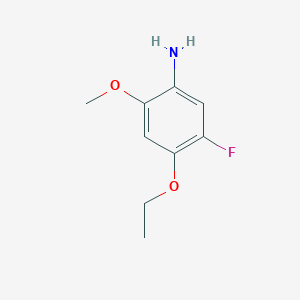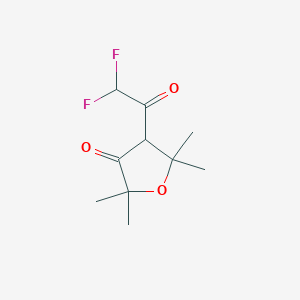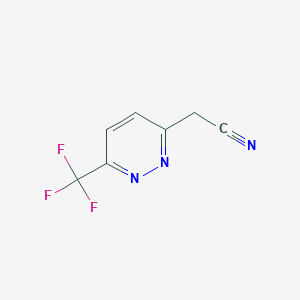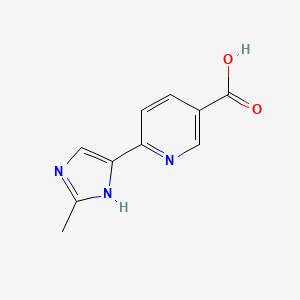
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine is a stereoisomeric compound with a piperidine ring substituted with multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine can be achieved through several stereoselective synthetic routes. One common method involves the protection of hydroxyl groups followed by selective deprotection and functional group transformations. For instance, starting from diaceton-D-glucose, the hydroxyl groups can be protected as benzyl ethers, followed by selective deprotection and subsequent transformations to introduce the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can significantly impact the efficiency of the synthesis. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as tosyl chloride or mesyl chloride to form tosylates or mesylates, which can then be displaced by nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the hydroxyl groups. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycosidases.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine involves its interaction with specific molecular targets, such as enzymes. For example, as a glycosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can lead to therapeutic effects in conditions where the regulation of carbohydrate metabolism is beneficial .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal:
(2S,3S,4R,5R)-3,4-Epoxy-2,4,5-trimethyltetrahydrofuran-2-methanol: This compound has an epoxy group and a different ring structure, leading to different chemical properties and reactivity.
Uniqueness
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups on a piperidine ring. This unique structure allows it to interact with biological molecules in a specific manner, making it a valuable compound in research and therapeutic applications.
Propiedades
Número CAS |
349488-47-7 |
|---|---|
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-5-(hydroxymethyl)piperidine-2,3,4-triol |
InChI |
InChI=1S/C6H13NO4/c8-2-3-1-7-6(11)5(10)4(3)9/h3-11H,1-2H2/t3-,4-,5+,6+/m1/s1 |
Clave InChI |
BHOYFRIRWXBNHP-ZXXMMSQZSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@@H](N1)O)O)O)CO |
SMILES canónico |
C1C(C(C(C(N1)O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)
![tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate](/img/structure/B13061166.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)
![(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13061189.png)

![[3-(Pyrrole-1-carbonyl)phenyl]boronic acid](/img/structure/B13061198.png)

![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)



